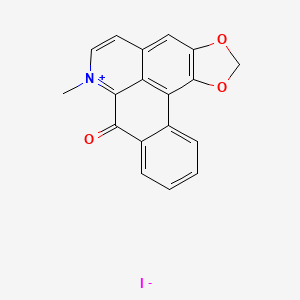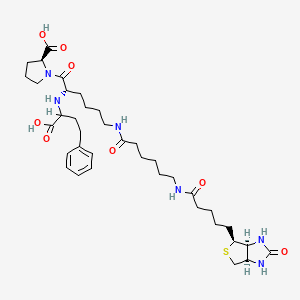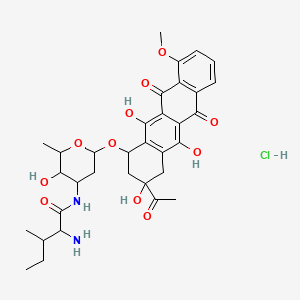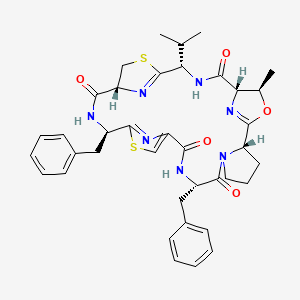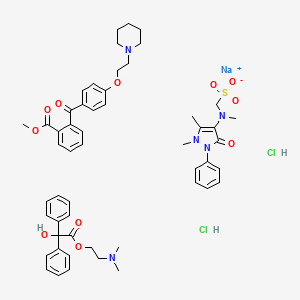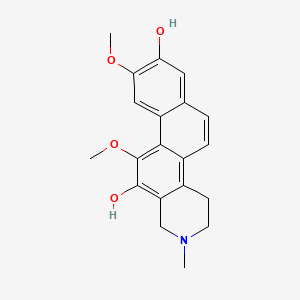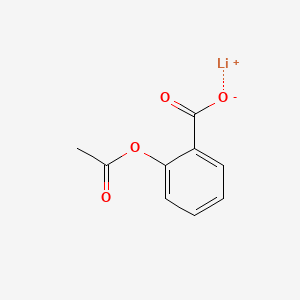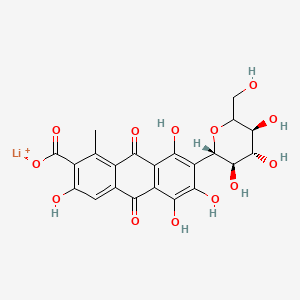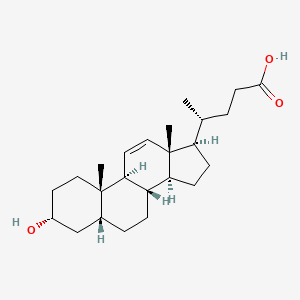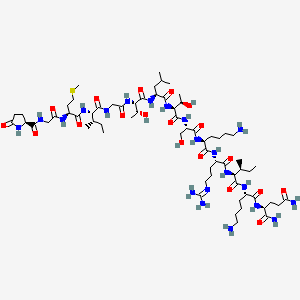
Levitide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levitide is a novel peptide with the sequence pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2 . It has a molecular weight of 1542.85 and is often used in industrial and scientific research .
Synthesis Analysis
Levitide was first isolated from the skin secretions of the South African frog Xenopus laevis . It was sequenced using fast atom bombardment mass spectrometry . Synthetic oligonucleotides were used as probes to screen a X. laevis skin cDNA library for species coding for preprolevitide .
Molecular Structure Analysis
The molecular formula of Levitide is C66H119N21O19S . The InChI string and SMILES string provide a detailed description of the molecular structure .
Physical And Chemical Properties Analysis
Levitide is a white powder that forms a clear colorless solution at 1 mg/mL in 0.1% trifluoroacetic acid . It has a molecular weight of 1542.85 and a CAS number of 114281-19-5 .
Scientific Research Applications
Neurohormonal Peptide from Xenopus laevis
Levitide has been identified as a neurohormone-like peptide from the skin of the South African frog, Xenopus laevis. This novel peptide was discovered through the isolation and sequencing of skin secretions, further analyzed by fast atom bombardment mass spectrometry. The research highlights the sequencing of synthetic oligonucleotides used as probes to screen for species coding for preprolevitide, revealing the amino acid sequence and potential biological activities of Levitide within the context of neurohormonal functions (Poulter et al., 1988).
Magnetic Levitation for Tissue Culture
Levitide's applications extend into innovative tissue culture methodologies, specifically through magnetic levitation. This technique enables the three-dimensional culture of cells in the presence of a hydrogel consisting of gold, magnetic iron oxide nanoparticles, and filamentous bacteriophage. The approach allows for the manipulation of cell mass geometry and the clustering of different cell types in co-culture, simulating a more in-vivo-like environment for cellular growth and interaction. This method showcases a novel direction in tissue engineering and drug discovery, emphasizing the importance of three-dimensional cell culture in reflecting true physiological conditions more accurately than traditional two-dimensional methods (Souza et al., 2010).
Magnetic Levitation for Single Cells
Further research into the applications of magnetic levitation has demonstrated its utility in the levitation of single cells, offering a unique method for the label-free identification and monitoring of cellular changes. This technique is significant for analyzing cellular heterogeneity in various biological contexts, including cancer, immune response, and drug resistance. By levitating cells and monitoring their density and levitation profiles in real-time, researchers can gain insights into the intrinsic physical properties of cells, opening new avenues for biomedical applications ranging from mechanobiology to personalized medicine (Durmus et al., 2015).
Future Directions
Therapeutic peptides like Levitide are a unique class of pharmaceutical agents that have made great progress in the last decade . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . The future of Levitide and similar peptides may involve further exploration of their therapeutic potential and the development of new production, modification, and analytic technologies .
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H119N21O19S/c1-10-34(5)50(85-59(100)43(24-28-107-9)77-48(93)30-74-55(96)42-21-23-47(92)76-42)62(103)75-31-49(94)84-52(36(7)89)64(105)82-44(29-33(3)4)60(101)87-53(37(8)90)65(106)83-45(32-88)61(102)80-39(17-12-14-25-67)57(98)79-41(19-16-27-73-66(71)72)58(99)86-51(35(6)11-2)63(104)81-40(18-13-15-26-68)56(97)78-38(54(70)95)20-22-46(69)91/h33-45,50-53,88-90H,10-32,67-68H2,1-9H3,(H2,69,91)(H2,70,95)(H,74,96)(H,75,103)(H,76,92)(H,77,93)(H,78,97)(H,79,98)(H,80,102)(H,81,104)(H,82,105)(H,83,106)(H,84,94)(H,85,100)(H,86,99)(H,87,101)(H4,71,72,73)/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCPZBREJGHLQM-MUFHBRNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H119N21O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1542.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levitide | |
CAS RN |
114281-19-5 |
Source


|
| Record name | Levitide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114281195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is Levitide and where is it found?
A1: Levitide is an antimicrobial peptide found in the skin of the African clawed frog, Xenopus laevis. It is part of the frog's innate immune system, offering defense against a variety of microorganisms. Levitide is derived from a larger precursor protein that also gives rise to other bioactive peptides. []
Q2: How is Levitide related to other peptides found in Xenopus laevis skin?
A2: Research has shown that the gene encoding the precursor for Levitide shares a homologous "export exon" with the genes for other Xenopus laevis skin peptides such as GLa, xenopsin, and caerulein. This shared exon codes for a signal sequence and part of a pro-region involved in peptide processing. This suggests a common evolutionary origin and mechanism for these diverse amphiphilic peptides. []
Q3: Has the gene for Levitide been identified in other frog species?
A4: While Levitide itself has been primarily studied in Xenopus laevis, research has identified similar peptides in other frog species. For example, Xenopus tropicalis skin contains a peptide called Pxt-11, which shares significant sequence homology with Levitide. This suggests a conserved role for Levitide-like peptides in amphibian immunity. []
Q4: How is Levitide purified from Xenopus laevis skin?
A5: A common method for purifying Levitide involves acidic extraction of frog skin followed by a multi-step purification process. This can include C18 Sep-Pak cartridge enrichment, heparin affinity HPLC, and reversed-phase HPLC. This process helps isolate Levitide and other antimicrobial peptides based on their specific properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

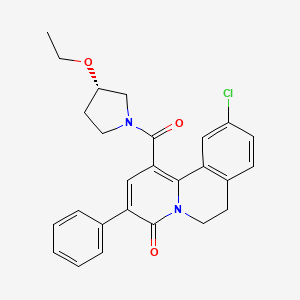
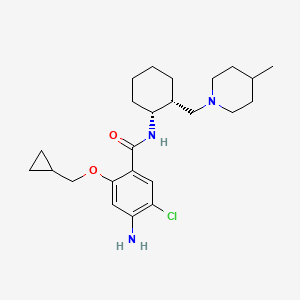
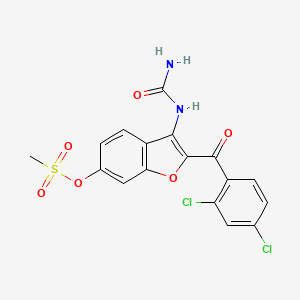
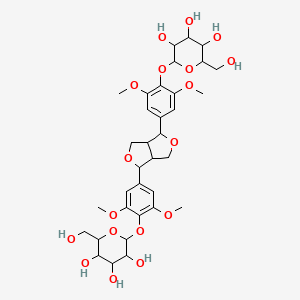
![7H-Dibenzo[de,g]quinolin-7-one, 1,2-dihydroxy-](/img/structure/B1674870.png)
